molecular formula C20H15FN2O2S2 B2685235 N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide CAS No. 941973-83-7

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide

Cat. No.: B2685235
CAS No.: 941973-83-7
M. Wt: 398.47
InChI Key: HWGKQEFTIBCKKB-UHFFFAOYSA-N
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Description

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide is a complex organic compound that features a thiazole ring, a benzofuran moiety, and a fluorobenzyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of a thiourea derivative with a haloketone under acidic conditions .

The benzofuran moiety can be synthesized via the cyclization of ortho-hydroxyaryl ketones. The final step involves coupling the thiazole and benzofuran units through a nucleophilic substitution reaction, where the fluorobenzyl group is introduced .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran or thiazole rings .

Scientific Research Applications

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide is unique due to the combination of its thiazole and benzofuran moieties, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group further enhances its potential as a versatile compound in various research and industrial applications .

Properties

IUPAC Name

N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2S2/c21-15-7-5-13(6-8-15)10-26-11-16-12-27-20(22-16)23-19(24)18-9-14-3-1-2-4-17(14)25-18/h1-9,12H,10-11H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGKQEFTIBCKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC(=CS3)CSCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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